6-Nitro-1,2,3,4-tetrahydroquinoline

Description

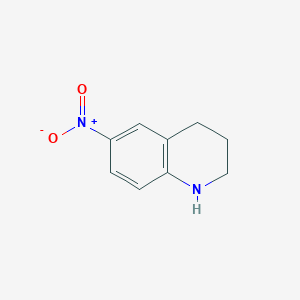

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVYHMUYLBMSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427714 | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14026-45-0 | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Nitro-1,2,3,4-tetrahydroquinoline synthesis pathways

An In-Depth Technical Guide to the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

Executive Summary

This compound is a pivotal molecular scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of bioactive compounds and pharmaceutical agents.[1][2] Its structure, featuring a saturated heterocyclic amine fused to a nitrated aromatic ring, provides a versatile platform for developing novel therapeutics, particularly in the fields of neuropharmacology and antimicrobial research.[1][3] This guide provides a comprehensive overview of the primary synthetic pathways for obtaining this valuable compound. We will delve into the mechanistic intricacies, practical considerations, and comparative advantages of two core strategies: the direct regioselective nitration of 1,2,3,4-tetrahydroquinoline and a two-step approach involving the synthesis and subsequent reduction of 6-nitroquinoline. By synthesizing field-proven insights with fundamental chemical principles, this document serves as a technical resource for researchers and drug development professionals engaged in heterocyclic chemistry.

Introduction: The Significance of the this compound Core

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a prevalent core structure in numerous synthetic pharmaceuticals and natural products.[4] The introduction of a nitro group at the 6-position significantly modulates the electronic properties of the molecule, enhancing its reactivity and providing a chemical handle for further functionalization. This nitroaromatic moiety is a well-established pharmacophore and a precursor to the corresponding amine, which is often a critical component for biological activity.

Compounds derived from the 6-nitro-THQ scaffold have been investigated for a range of pharmacological activities. For instance, the tetrahydroquinoline framework is of significant interest in the study of compounds with metal-chelating properties and as potential inhibitors of key enzymes.[2][3] The ability of some THQ derivatives to cross the blood-brain barrier makes them attractive candidates for developing treatments for neurological disorders.[1] This guide focuses on the chemical synthesis pathways that enable access to this foundational building block, providing the technical basis for its exploration in drug discovery programs.

Primary Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct and reliable pathways. The choice between these methods often depends on factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

Pathway A: Direct Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

The most direct conceptual route is the electrophilic nitration of the parent 1,2,3,4-tetrahydroquinoline (THQ). However, this reaction is complicated by issues of regioselectivity. The outcome is highly dependent on the state of the nitrogen atom within the heterocyclic ring.

2.1.1 Mechanistic Considerations: The Challenge of Regioselectivity The secondary amine in the THQ ring is a powerful activating group that directs electrophilic substitution to the para-position (C6) and ortho-position (C8). However, nitration is typically performed under strong acidic conditions, which leads to the protonation of the amine. The resulting ammonium cation is a strongly deactivating, meta-directing group. This leads to the preferential formation of the 7-nitro isomer, with the 5-nitro isomer as a minor product.[5][6]

Achieving the desired 6-nitro isomer via direct nitration therefore necessitates masking the influence of the amine. This is accomplished through the use of an N-protecting group. By converting the amine to a neutral amide, the nitrogen's lone pair can still participate in activating the aromatic ring, thus restoring the ortho, para-directing effect.

Caption: Fig 1. Directing effects in the nitration of THQ.

2.1.2 The Role of N-Protecting Groups for 6-Position Selectivity A thorough study on the nitration of N-protected THQ derivatives has demonstrated that the choice of protecting group is critical for achieving high regioselectivity for the 6-position.[6] Groups like acetyl (Ac) and trifluoroacetyl (TFA) have been shown to be highly effective. The N-trifluoroacetyl group, in particular, can lead to total regioselectivity for the 6-nitro isomer under specific conditions.[6]

| Protecting Group | Nitrating Agent | Conditions | Major Product(s) | Yield (%) | Reference |

| None | HNO₃ / H₂SO₄ | 0 °C | 7-Nitro-THQ, 5-Nitro-THQ | 55 (7-isomer) | [5][6] |

| Acetyl (Ac) | HNO₃ / Ac₂O | -10 °C | 6-Nitro-THQ, 8-Nitro-THQ | 70 (6-isomer) | [5][6] |

| Trifluoroacetyl (TFA) | HNO₃ / TFAA | -25 °C, 30 min | 6-Nitro-THQ | >95 (total regioselectivity) | [6] |

2.1.3 Detailed Experimental Protocol: N-Trifluoroacetylation, Nitration, and Deprotection This protocol is synthesized based on the findings for achieving high regioselectivity.[6]

Step 1: N-Trifluoroacetylation of THQ

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-trifluoroacetyl-THQ.

Step 2: Regioselective Nitration

-

Dissolve the N-trifluoroacetyl-THQ from the previous step in trifluoroacetic anhydride.

-

Cool the mixture to -25 °C using a suitable cooling bath (e.g., CCl₄/dry ice).

-

Add fuming nitric acid (1.0 eq) dropwise, ensuring the internal temperature does not rise above -20 °C.

-

Stir the reaction at -25 °C for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the product with an appropriate solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-trifluoroacetyl-6-nitro-THQ.

Step 3: Deprotection

-

Dissolve the crude product in methanol.

-

Add an aqueous solution of potassium carbonate (e.g., 1 M solution).

-

Stir the mixture at room temperature for several hours or until the reaction is complete by TLC.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Pathway B: Two-Step Synthesis via 6-Nitroquinoline

An alternative and widely used strategy involves first synthesizing 6-nitroquinoline and then selectively reducing its pyridine ring. This pathway avoids the regioselectivity issues of direct nitration but requires two distinct transformations.

2.2.1 Step 1: Synthesis of 6-Nitroquinoline via the Skraup Reaction The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system.[7] To produce 6-nitroquinoline, p-nitroaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (in this case, the nitro group of the starting material can serve this purpose, or an external one like arsenic acid can be used).[7][8]

Mechanism of the Skraup Reaction: The reaction proceeds through several key stages:

-

Dehydration of glycerol by hot sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).

-

Michael (conjugate) addition of the aniline derivative (p-nitroaniline) to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form a dihydroquinoline.

-

Oxidation of the dihydroquinoline to the aromatic quinoline.

Caption: Fig 2. Simplified workflow of the Skraup Synthesis.

Experimental Protocol for Skraup Synthesis of 6-Nitroquinoline: Caution: The Skraup reaction can be highly exothermic and violent if not controlled. It should be performed with appropriate safety measures in a fume hood.[7][9]

-

In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of p-nitroaniline (1.0 eq) and an oxidizing agent like arsenic oxide (if used) in glycerol (approx. 3 eq).[9]

-

With vigorous stirring, slowly add concentrated sulfuric acid (approx. 2-3 eq) via the dropping funnel. The temperature will rise spontaneously.

-

After the addition is complete, carefully heat the mixture to around 100-120 °C.

-

Maintain the temperature for several hours. The reaction is often vigorous at the start.

-

After cooling, dilute the mixture with water and neutralize carefully with an aqueous base (e.g., NaOH solution) to precipitate the crude product.

-

The crude 6-nitroquinoline can be purified by steam distillation or recrystallization.

2.2.2 Step 2: Selective Reduction of 6-Nitroquinoline The final step is the selective hydrogenation of the pyridine ring of 6-nitroquinoline without affecting the nitro group. This is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: This transformation is a cornerstone of heterocyclic chemistry. The choice of catalyst, solvent, and conditions is crucial for achieving high selectivity for the N-heterocyclic ring over the nitro group. Catalysts like Platinum oxide (Adams' catalyst), Palladium on carbon (Pd/C), and various Cobalt-based catalysts have proven effective.[10][11][12] Electrocatalytic methods using water as a hydrogen source also represent a sustainable approach.[10]

| Catalyst | Hydrogen Source | Conditions | Selectivity | Reference |

| PtO₂ (Adams') | H₂ gas | Acetic Acid, RT, low pressure | High for pyridine ring | [11] |

| Co@SiO₂ | H₂ gas | 100 °C, 50 bar H₂ | High for pyridine ring | [12] |

| Fluorine-modified Co | H₂O (Electrocatalytic) | -1.1 V vs Hg/HgO, RT | Up to 99% for pyridine ring | [10] |

Experimental Protocol for Catalytic Hydrogenation:

-

Charge a hydrogenation vessel (e.g., a Parr apparatus) with 6-nitroquinoline (1.0 eq) and a suitable solvent (e.g., acetic acid or ethanol).

-

Add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Neutralize the filtrate with a base (if an acidic solvent was used) and extract the product.

-

Dry the organic layer, concentrate, and purify the resulting this compound by chromatography or recrystallization.

Advanced & Alternative Methodologies

While the two primary pathways are robust, other modern synthetic methods offer alternative access to the THQ scaffold.

-

Domino Reactions: Efficient domino reactions can construct the tetrahydroquinoline ring in a single operation. One such strategy involves the catalytic hydrogenation of 2-nitroaryl ketones, which triggers a sequence of nitro reduction, intramolecular cyclization, and further reduction to yield the THQ product.[4] Another approach combines the in-situ reduction of a 2-nitrobenzaldehyde with a subsequent Friedländer annulation.[13]

-

Imino Diels-Alder Reaction: A three-component Povarov reaction (an imino Diels-Alder reaction) can be used to synthesize substituted nitro-tetrahydroquinolines by reacting a nitroaniline, an aldehyde, and an alkene.[14]

Comparative Summary of Synthetic Pathways

The choice between direct nitration and the Skraup/reduction sequence involves a trade-off between step-count, operational complexity, and selectivity control.

Caption: Fig 3. Comparative workflow of primary synthesis pathways.

| Feature | Pathway A (Direct Nitration) | Pathway B (Skraup/Reduction) |

| Number of Steps | 3 (Protection, Nitration, Deprotection) | 2 (Skraup, Reduction) |

| Key Challenge | Achieving high regioselectivity | Controlling the exothermic Skraup reaction |

| Starting Materials | 1,2,3,4-Tetrahydroquinoline | p-Nitroaniline, Glycerol |

| Reagent Hazards | Fuming nitric acid, TFAA | Hot conc. sulfuric acid, potentially violent reaction |

| Scalability | Good; amenable to standard batch processing | Can be challenging due to exothermicity |

| Overall Yield | Can be very high with optimal protecting groups | Generally moderate to good |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical pathways. The direct nitration of N-protected tetrahydroquinoline offers an elegant route where high regioselectivity can be achieved through careful selection of the protecting group and reaction conditions.[6] Alternatively, the classic Skraup synthesis followed by selective catalytic hydrogenation provides a robust, albeit more operationally demanding, pathway from simple starting materials.[8][10] The continued development of domino reactions and advanced catalytic systems promises even more efficient and sustainable methods in the future.[4][13] A thorough understanding of these synthetic strategies empowers researchers to access this crucial building block for innovation in drug discovery and materials science.

References

- Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1645-1653.

- Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of this compound: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate.

- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13295.

- Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53.

- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Wikipedia. (n.d.). Skraup reaction.

- Mccoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society (resumed), 2851.

- Kouznetsov, V. V., et al. (2007). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. ResearchGate.

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10369.

- Bunce, R. A., et al. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 19(7), 9625-9640.

- Wikipedia. (n.d.). Friedländer synthesis.

- Stolar, T., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5727.

- Len, C., et al. (2014). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Catalysis Communications, 44, 15-18.

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257.

- Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 3736.

- Al-dujaili, J. H. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-23.

- Houtman, J. C. (1947). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology.

- Papa, V., et al. (2019). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Catalysts, 9(12), 1011.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- Zhang, X., & Zhou, Y.-G. (2018). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 23(12), 3299.

- Mąkosza, M., & Paszewski, M. (2001). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (17), 2004-2007.

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13295.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline;nitrate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GT Digital Repository [repository.gatech.edu]

- 12. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoline

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a nitro-functionalized aromatic ring fused to a saturated nitrogen-containing heterocycle, provides two key points for chemical modification, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on the practical insights relevant to researchers in the pharmaceutical and chemical sciences. We will delve into the causal factors behind synthetic strategies and handling protocols, grounding the discussion in established scientific principles.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by a specific arrangement of atoms and is registered under several international identifiers.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : C1CC2=C(C=CC(=C2)[O-])NC1[1]

-

InChIKey : ASVYHMUYLBMSKW-UHFFFAOYSA-N[1]

The molecule's architecture consists of a quinoline core where the pyridine ring has been fully hydrogenated. A nitro group (NO₂) is substituted at the 6-position of the benzene ring, para to the nitrogen atom of the heterocyclic ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability.

| Property | Value | Source |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Melting Point | 161-162 °C | [2] |

| Boiling Point | Data not available | [2][4] |

| Appearance | Not specified; related compounds are often white to off-white crystalline powders. | [5] |

| XLogP3 | 2.4 | [1] |

| Crystal Structure | Crystallographic data available (COD ID: 7157322) | [1] |

Solubility

While specific solubility data is not readily published, the octanol-water partition coefficient (XLogP3) of 2.4 suggests moderate lipophilicity.[1] Therefore, this compound is expected to have limited solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Spectral Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure, particularly for distinguishing between the four possible nitro isomers (5-, 6-, 7-, and 8-nitro).[6][7] The substitution pattern on the aromatic ring creates a distinct set of chemical shifts and coupling constants for the aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight.

Synthesis and Reactivity

Synthesis: The Challenge of Regioselectivity

The most direct route to this compound is the electrophilic aromatic substitution (nitration) of 1,2,3,4-tetrahydroquinoline (THQ). However, this reaction presents a significant regioselectivity challenge. The secondary amine in the THQ ring is a powerful activating group that directs electrophiles to the ortho (position 8) and para (position 6) positions. Conversely, under the strongly acidic conditions typically used for nitration, the amine becomes protonated, forming an ammonium ion which is a meta-directing deactivating group.

To achieve selective synthesis of the 6-nitro isomer, a protection-nitration-deprotection strategy is employed.[6][7] By protecting the amine with a group like acetyl or trifluoroacetyl, its activating influence is moderated, and protonation is prevented. This allows for controlled nitration, favoring the desired 6-position.

Sources

- 1. This compound | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exchemistry.com [exchemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:14026-45-0 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 14026-45-0): Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their proven ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, forming the backbone of numerous therapeutic agents and natural products.[1] This guide focuses on a key derivative, 6-Nitro-1,2,3,4-tetrahydroquinoline, a versatile building block whose strategic placement of a nitro group unlocks a vast potential for chemical diversification. Understanding its properties, synthesis, and handling is paramount for any research program aiming to leverage the power of the THQ scaffold in the development of novel therapeutics.

Core Molecular Profile

This compound is a stable, crystalline solid that serves primarily as a synthetic intermediate.[2][3] Its molecular structure marries the saturated heterocyclic amine of the tetrahydroquinoline core with the electron-withdrawing nitro group on the aromatic ring. This combination is crucial; the tetrahydro- portion provides a rigid, three-dimensional conformation often beneficial for receptor binding, while the nitro group is a gateway for a rich variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 14026-45-0 | [4] |

| Molecular Formula | C₉H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 178.19 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 161-162 °C | [4] |

| IUPAC Name | This compound | [5] |

Synthesis Strategy: Mastering Regioselectivity

The most direct route to this compound is the electrophilic nitration of the parent 1,2,3,4-tetrahydroquinoline (THQ). However, this reaction is deceptively complex due to the competing directing effects of the activating secondary amine and the benzene ring. The literature reveals historical inconsistencies regarding the major isomer formed.[6][7]

A comprehensive study by Cordeiro et al. clarified that achieving high regioselectivity for the 6-nitro isomer requires careful control of the reaction conditions, particularly through N-protection of the THQ starting material.[6][7] In acidic nitrating media, the unprotected nitrogen becomes protonated, transforming it into a deactivating, meta-directing group. Conversely, protecting the nitrogen with an acyl or sulfonyl group maintains it as an activating, ortho-, para-directing group, significantly favoring substitution at the C6 (para) position.

Workflow for Regioselective Synthesis

Caption: A three-stage workflow for the regioselective synthesis of the target compound.

Exemplary Laboratory Protocol: N-Acetylation Route

This protocol is synthesized from principles established for achieving high regioselectivity.[7][8]

Step 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add a base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Add the N-acetylated intermediate (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C. The N-acetyl group directs the nitration primarily to the 6-position.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry.

Step 3: Hydrolysis (Deprotection) to Yield this compound

-

Reflux the dried N-acetyl-6-nitro intermediate in an aqueous acidic solution (e.g., 6M HCl).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. A multi-technique approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the substitution pattern on the aromatic ring. For the 6-nitro isomer, the aromatic protons will present a distinct splitting pattern (typically a doublet, a doublet of doublets, and another doublet). ¹³C NMR will show a characteristic shift for the carbon atom attached to the nitro group.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the molecular formula C₉H₁₀N₂O₂. The fragmentation pattern can offer further structural insights.

-

Infrared (IR) Spectroscopy : Will clearly show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂).

-

High-Performance Liquid Chromatography (HPLC) : Essential for determining the purity of the final compound.[2] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is commonly employed.[8]

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential for derivatization. The nitro group is not typically a desired feature in a final drug candidate due to potential toxicity, but it is an exceptionally versatile synthetic handle.

The Nitro-to-Amine Transformation: A Gateway to Diversity

The most common and impactful subsequent reaction is the reduction of the nitro group to a primary amine (6-amino-1,2,3,4-tetrahydroquinoline). This transformation is a cornerstone of library synthesis.

-

Causality : The resulting amino group is a potent nucleophile and can be readily acylated, sulfonated, alkylated, or used in reductive amination and coupling reactions. This allows for the systematic exploration of the chemical space around the THQ core to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Key derivatization pathways following reduction of the nitro group.

This strategic derivatization of the THQ scaffold has been instrumental in developing compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for laboratory safety. The following information is derived from available Material Safety Data Sheets (MSDS).[3][9]

| Hazard Category | Recommendation |

| GHS Classification | Acute Toxicity, Oral (Category 3). H301: Toxic if swallowed.[5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[3] Avoid formation of dust and aerosols.[3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen.[3] |

| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water.[3] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its synthesis, while requiring careful control to ensure regioselectivity, provides reliable access to a key building block. The true power of this molecule is realized in its subsequent transformations, particularly the reduction of the nitro group, which opens the door to a vast array of derivatives. By understanding its chemical properties, synthetic nuances, and derivatization potential, researchers can effectively harness the privileged tetrahydroquinoline scaffold to drive innovation in drug discovery.

References

- Chem-Impex. 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

- Chemsrc. This compound | CAS#:14026-45-0. [Link]

- PubChem. This compound | C9H10N2O2 | CID 7064110. [Link]

- PubChem. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C9H10N2O2 | CID 10702458. [Link]

- Semantic Scholar.

- Exclusive Chemistry Ltd. This compound. [Link]

- Sial. This compound - Free SDS search. [Link]

- Sial. 6 Nitro 1,2,3,4 tetrahydroquinoline - Free SDS search. [Link]

- ResearchGate.

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

- ResearchGate. Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. [Link]

- ResearchGate. (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]

- De Gruyter. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

- ResearchGate. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. exchemistry.com [exchemistry.com]

- 5. This compound | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. This compound | CAS#:14026-45-0 | Chemsrc [chemsrc.com]

molecular structure of 6-Nitro-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Molecular Structure of 6-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted heterocyclic compound built upon the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The THQ core is a prominent feature in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in medicinal chemistry and materials science.[1][2][3] This guide provides a detailed examination of the molecular structure of the 6-nitro isomer, a key synthetic intermediate whose preparation requires careful control of regioselectivity. We will explore its three-dimensional conformation, the electronic influence of its substituents, definitive methods for its regioselective synthesis, and a comprehensive analysis of its spectroscopic signature for unambiguous identification. This document serves as a technical resource for researchers utilizing this molecule in synthetic chemistry and drug discovery programs.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroquinoline (THQ) framework, consisting of a benzene ring fused to a saturated pyridine ring, is a cornerstone of heterocyclic chemistry. Its rigid, three-dimensional structure is present in a wide array of biologically active compounds, demonstrating activities including antibacterial, anticancer, and anti-inflammatory properties.[2][4] The ability to introduce substituents at various positions on both the aromatic and aliphatic rings allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of structure-activity relationship (SAR) studies in drug development.

This compound is a particularly important derivative. The introduction of a strong electron-withdrawing nitro group at the C6 position significantly alters the electron density of the aromatic ring and provides a versatile chemical handle for further transformations, most notably its reduction to a primary amine.[5] However, the synthesis of this specific isomer is non-trivial and requires a nuanced understanding of electrophilic aromatic substitution mechanisms.

Molecular Structure and Conformation

The fundamental identity of this compound is defined by its chemical composition, connectivity, and spatial arrangement.

Chemical Formula: C₉H₁₀N₂O₂[6] Molecular Weight: 178.19 g/mol [6] CAS Number: 14026-45-0[6][7]

Core Architecture

The molecule features a bicyclic system where a tetrahydropyridine ring is fused to a benzene ring. The nitro group (-NO₂) is attached at the C6 position of the aromatic ring, para to the nitrogen atom of the heterocyclic ring. This placement has profound electronic consequences, primarily the strong deactivation of the aromatic ring towards further electrophilic attack. The secondary amine at the N1 position remains a key site for nucleophilic and basic reactivity.

Caption: 2D structure of this compound with IUPAC numbering.

Three-Dimensional Conformation

The saturated six-membered ring of the THQ system is not planar. X-ray crystallography data for related compounds, such as 7-Nitro-1,2,3,4-tetrahydroquinoline, show that this ring typically adopts an envelope or half-chair conformation to minimize steric strain.[6][8] In the case of the 6-nitro isomer, the tetrahydropyridine ring is expected to exist in a similar puckered conformation, which is a critical factor for its interaction with biological macromolecules.

Synthesis: A Case Study in Regioselectivity

The direct nitration of 1,2,3,4-tetrahydroquinoline is complicated by the dual nature of the amino group. While the lone pair on the nitrogen atom makes it a powerful ortho-, para-directing activator for electrophilic aromatic substitution, the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) lead to its protonation.[9][10] The resulting ammonium cation is a strong deactivator and a meta-director, leading primarily to the 7-nitro and 5-nitro isomers.

The N-Protection Strategy: Gaining Control

To achieve regioselective synthesis of the 6-nitro isomer, the influence of the N1 nitrogen must be controlled. This is expertly accomplished by protecting the amine, for example, as an amide (N-acetyl or N-trifluoroacetyl). This strategy has two key effects:

-

Neutralization: The amide is no longer basic and does not protonate under nitration conditions.

-

Directing Group Modification: The N-acyl group remains an ortho-, para-director, but its steric bulk can influence the ortho/para ratio. The para position (C6) is sterically unhindered, making it the major site of electrophilic attack.[9][10]

Subsequent deprotection of the amide group under basic or acidic conditions yields the desired this compound.[10]

Caption: Workflow for the regioselective synthesis of 6-Nitro-THQ.

Experimental Protocol: Synthesis of 6-Nitro-THQ via N-Acetylation

This protocol is adapted from methodologies proven to achieve high regioselectivity for the 6-nitro isomer.[10]

Part A: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C.

-

Slowly add acetic anhydride (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-acetyl-THQ is often of sufficient purity for the next step, or it can be purified by column chromatography.

Part B: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Cool a flask containing concentrated sulfuric acid to 0 °C.

-

Slowly add the N-acetyl-THQ from Part A to the cold sulfuric acid with vigorous stirring.

-

Prepare a nitrating mixture of fuming nitric acid in concentrated sulfuric acid and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the solution of N-acetyl-THQ, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm. The solid product should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. This yields N-Acetyl-6-Nitro-1,2,3,4-tetrahydroquinoline.

Part C: Deprotection to this compound

-

Suspend the N-Acetyl-6-Nitro-THQ from Part B in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR study is essential to confirm the 6-nitro substitution pattern and distinguish it from other isomers.[9][10]

| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |

| Aromatic | 7.8 - 7.9 | dd | H5 |

| Aromatic | 7.6 - 7.7 | d | H7 |

| Aromatic | 6.5 - 6.6 | d | H8 |

| Aliphatic | 3.3 - 3.4 | t | C2-H₂ |

| Aliphatic | 2.7 - 2.8 | t | C4-H₂ |

| Aliphatic | 1.9 - 2.0 | m | C3-H₂ |

| Amine | ~4.0 (broad) | s | N1-H |

| ¹³C NMR | Approx. δ (ppm) | Assignment |

| Aromatic | ~151 | C8a |

| Aromatic | ~140 | C6 |

| Aromatic | ~126 | C5 |

| Aromatic | ~123 | C7 |

| Aromatic | ~122 | C4a |

| Aromatic | ~114 | C8 |

| Aliphatic | ~42 | C2 |

| Aliphatic | ~27 | C4 |

| Aliphatic | ~22 | C3 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from studies on THQ nitro isomers and general principles.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

N-H Stretch: A moderate, sharp peak around 3350-3400 cm⁻¹ corresponding to the secondary amine.[13]

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

N-O Asymmetric Stretch: A very strong, characteristic band between 1550-1475 cm⁻¹.[14]

-

N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[14] The presence of the two strong N-O stretching bands is definitive for the nitro group.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show:

-

Molecular Ion (M⁺): A clear peak at m/z = 178, corresponding to the molecular weight of C₉H₁₀N₂O₂.[6]

-

Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of •NO₂ (m/z = M - 46) and the loss of •O and •NO (m/z = M - 16 and M - 30). Fragmentation of the aliphatic ring is also expected.

Reactivity and Applications

The true value of this compound for a drug development professional lies in its potential for chemical modification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 13. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

The Multifaceted Biological Activities of 6-Nitro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The strategic introduction of a nitro group at the 6-position of this scaffold gives rise to a class of derivatives with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis and diverse biological activities of 6-nitro-1,2,3,4-tetrahydroquinoline derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. By synthesizing current research, this document offers valuable insights into the mechanisms of action, detailed experimental protocols, and key structure-activity relationships, serving as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold and the Influence of the 6-Nitro Group

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone in the design of a myriad of synthetic pharmaceuticals and is present in numerous natural products.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. The introduction of a nitro group at the 6-position of the tetrahydroquinoline ring profoundly influences the molecule's electronic properties and, consequently, its biological activity. This electron-withdrawing group can enhance the compound's reactivity and its ability to participate in various biological interactions, opening avenues for diverse pharmacological applications.[2] This guide will delve into the key biological activities of these derivatives, providing a technical framework for their further investigation.

Synthesis of this compound Derivatives

The regioselective synthesis of this compound is a critical step in the exploration of its derivatives. Direct nitration of 1,2,3,4-tetrahydroquinoline can lead to a mixture of isomers. Therefore, strategies involving N-protection are often employed to achieve regioselectivity.[3]

Regioselective Nitration Protocol

A robust method for the synthesis of this compound involves the use of a protecting group on the nitrogen atom to direct the nitration to the 6-position.[3]

Experimental Protocol: Synthesis of this compound

-

N-Protection:

-

To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as trifluoroacetic anhydride or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the N-protected 1,2,3,4-tetrahydroquinoline.

-

-

Nitration:

-

Prepare a nitrating mixture by carefully adding potassium nitrate (KNO₃) to concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Dissolve the N-protected 1,2,3,4-tetrahydroquinoline in dichloromethane and add it dropwise to the nitrating mixture at 0°C.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2.5 hours), monitoring the progress by TLC.

-

-

Deprotection:

-

After completion of the nitration, quench the reaction by pouring it over crushed ice.

-

Extract the product with an organic solvent like dichloromethane.

-

Remove the protecting group. For instance, an Fmoc group can be removed by treatment with pyrrolidine.

-

-

Purification:

-

Purify the resulting this compound using column chromatography to obtain the desired product with high purity.

-

Figure 1: General workflow for the regioselective synthesis of this compound.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial agents. The antimicrobial potential of this compound derivatives is an area of significant interest, with proposed mechanisms of action including the inhibition of essential bacterial enzymes and disruption of cellular processes.

Mechanism of Action: Targeting Bacterial DNA Gyrase

One of the primary mechanisms by which quinoline derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and recombination.[4][5] By stabilizing the DNA-gyrase complex, these compounds lead to the arrest of DNA replication and ultimately, bacterial cell death. The nitro group at the 6-position can enhance this activity through favorable interactions within the enzyme's active site.

Figure 2: Proposed mechanism of DNA gyrase inhibition by this compound derivatives.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and quantitative technique for this purpose.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Related Nitro-Quinoline Derivatives

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

| Nitro-quinoline Derivative A | 0.12 | 0.12 | >1024 | [5] |

| Nitro-quinoline Derivative B | 0.24 | 0.12 | >1024 | [5] |

| Spiroquinoline-indoline-dione 4h (nitro-substituted) | 750 | - | - | [2] |

| Spiroquinoline-indoline-dione 4b | 750 | - | - | [2] |

Note: The data presented are for structurally related compounds and serve as a benchmark for the expected activity of this compound derivatives.

Anticancer Activity

The quinoline scaffold is a key component of several approved anticancer drugs. Derivatives of this compound have shown promise as potential anticancer agents, with their activity often linked to the induction of apoptosis and the modulation of critical signaling pathways involved in cell growth and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to therapy.[6][7] Several quinoline-based compounds have been identified as inhibitors of this crucial pathway.[6] this compound derivatives may exert their anticancer effects by targeting key kinases within this cascade, leading to the downregulation of pro-survival signals and the induction of apoptosis.

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Evaluation of In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 2: Representative Anticancer Activity (IC₅₀, µM) of Structurally Related Tetrahydroquinoline Derivatives

| Compound | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) | A549 (Lung Cancer) | Reference |

| Pyrazolo-quinoline derivative (15) | 15.16 | 18.74 | 18.68 | [4] |

| Tetrahydroquinoline derivative (10) | 68.02 | 48.71 | 55.43 | [4] |

| Tetrahydroquinoline derivative (13) | 33.51 | 25.33 | 29.87 | [4] |

| Tetrahydroquinoline derivative (16) | 9.00 | 20.31 | 15.65 | [4] |

Note: The data presented are for structurally related compounds and serve as a benchmark for the expected activity of this compound derivatives.

Neuroprotective Effects

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by progressive neuronal loss, often exacerbated by oxidative stress and inflammation. Tetrahydroquinoline derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.

Mechanism of Action: Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including heme oxygenase-1 (HO-1).[8] Tetrahydroquinoline derivatives have been shown to activate this protective pathway, thereby mitigating oxidative damage in neuronal cells.

Figure 4: Activation of the Nrf2/HO-1 signaling pathway by this compound derivatives leading to neuroprotection.

Evaluation of Neuroprotective Activity

The neuroprotective potential of this compound derivatives can be evaluated in vitro using neuronal cell lines subjected to oxidative stress-inducing agents.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture and Treatment:

-

Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 2 hours).

-

-

Induction of Neurotoxicity:

-

Assessment of Cell Viability:

-

After the neurotoxin exposure, assess cell viability using the MTT assay as described in section 4.2. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

To confirm the antioxidant mechanism, measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). A reduction in fluorescence intensity indicates a decrease in ROS production.

-

Table 3: Representative Neuroprotective Activity of Structurally Related Quinolylnitrones in an In Vitro Ischemia Model

| Compound | Neuroprotection (EC₅₀, µM) | Anti-necrotic Activity (EC₅₀, µM) | Anti-apoptotic Activity (EC₅₀, µM) | Reference |

| QN6 | 3.97 ± 0.78 | 3.79 ± 0.83 | 3.99 ± 0.21 | [11] |

Note: The data presented are for structurally related compounds and serve as a benchmark for the expected neuroprotective potential of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and neuroprotective agents warrants further investigation. The synthetic strategies outlined in this guide provide a foundation for the creation of novel derivatives with improved potency and selectivity. The detailed experimental protocols offer a framework for the systematic evaluation of their biological effects.

Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of this scaffold. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these derivatives, paving the way for their potential clinical development.

References

- El-Gamal, K. M., Bayoumi, A. H., El-Adl, K., & El-Shershaby, M. H. (2023). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 47(1), 133-146.

- Ahmad, I., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 7(1), 1-14.

- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307-311.

- Kulik, G., & Shirode, A. (2014).

- Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.

- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14036-14077.

- Pérez-Rodríguez, A., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2795.

- Ahmad, I., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS One, 9(8), e105769.

- Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of this compound: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1481-1489.

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 235-257.

- Cancela, S., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. European Journal of Pharmacology, 872, 172926.

- Acar, Ç., et al. (2023).

- Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041.

- Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.

- Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019.

- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14036-14077.

- Oyinloye, B. E., et al. (2021). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 26(16), 4947.

- Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 92, 117429.

- Babich, O. O., et al. (2022). Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. International Journal of Molecular Sciences, 23(19), 11468.

- Kulik, G., & Shirode, A. (2014).

- Pérez-Rodríguez, A., et al. (2022). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Antioxidants, 11(7), 1335.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. NRF2 Activation by Nitrogen Heterocycles: A Review | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitro-1,2,3,4-tetrahydroquinoline mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Nitro-1,2,3,4-tetrahydroquinoline and Its Analogs

Authored by: A Senior Application Scientist

Preamble: Situating this compound in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its utility as a privileged structure.[1] Within this class, this compound represents a molecule of significant interest, though its specific mechanism of action has been primarily elucidated through the study of its close structural analogs. This guide synthesizes the current understanding of its biochemical characteristics, drawing heavily upon authoritative research into its hydroxylated counterpart, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, to provide a robust framework for researchers, scientists, and drug development professionals. We will dissect the known enzymatic interactions, antibacterial properties, and potential for neuroprotection, grounding our analysis in validated experimental data and methodologies.

Part 1: Core Mechanistic Insights via Biochemical Characterization of Analogs

Direct, comprehensive studies on this compound are limited. However, extensive biochemical characterization of its regioisomer, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, provides the most substantive insights into its probable mechanisms of action.[2][3] This research compares the analog to the well-established antimicrobial drug nitroxoline (8-hydroxy-5-nitroquinoline), revealing how changes in the nitro group position and saturation of the pyridine ring dramatically alter its biological activity.[3]

Inhibition of Key Metalloproteases

A primary mechanism identified for THQ analogs is the inhibition of critical enzymes, particularly metalloproteases like Methionine Aminopeptidases (MetAPs).

-

Methionine Aminopeptidases (MetAPs): These enzymes are crucial for post-translational modification in both prokaryotic and eukaryotic cells, making them attractive targets for antimicrobial and anticancer therapies. The 8-hydroxy-6-nitro-THQ analog was evaluated for its inhibitory activity against MetAPs from Mycobacterium tuberculosis and human MetAP2.[2][3] While in many cases the pharmacological activities of the new derivatives were diminished compared to nitroxoline, some analogs proved to be effective inhibitors, establishing this as a key potential mechanism.[3] MetAP inhibition disrupts protein maturation and can lead to cell cycle arrest and apoptosis.

-

Cathepsin B (CatB): This lysosomal cysteine protease is often overexpressed in various cancers and is involved in tumor invasion and metastasis. The 8-hydroxy-6-nitro-THQ analog was also identified as an inhibitor of both the endopeptidase and exopeptidase activities of CatB.[2][3] This inhibition can reduce the degradation of the extracellular matrix, a critical step in cancer cell migration.

Metal Chelation: A Foundational Mechanism

The parent compound, nitroxoline, is known to exert its antimicrobial effects primarily through the chelation of essential divalent metal cations like Mg²⁺, Mn²⁺, and Zn²⁺, which are vital for bacterial growth and enzyme function.[3] The 8-hydroxy-6-nitro-THQ analog was also assessed for these metal-chelating properties.[2][3] This ability to sequester metal ions can disrupt numerous cellular processes, including enzymatic activity and biofilm formation, representing a plausible and fundamental mechanism of action.

Antibacterial Spectrum of Activity

Consistent with its enzymatic inhibition and metal-chelating properties, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline was tested for antibacterial activity against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis.[2][3] The results indicated that while its activity profile differs substantially from nitroxoline, it retains antibacterial properties, confirming that the THQ scaffold contributes to this therapeutic effect.

Part 2: Postulated Neuroprotective Roles of the Tetrahydroquinoline Core

While direct enzymatic inhibition is a key pathway, the broader family of tetrahydroquinoline derivatives has shown significant promise in the context of neurodegenerative diseases.[4] Studies on compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have revealed potent neuroprotective properties, suggesting a potential avenue of investigation for the 6-nitro variant.

The neuroprotective effects of HTHQ in experimental models of Parkinson's disease are attributed to several interconnected mechanisms:[5][6]

-

Enhancement of the Antioxidant System: HTHQ was found to decrease oxidative stress by restoring the activity of antioxidant enzymes.[5][6] This is linked to the upregulation of key transcription factors like Nrf2 and Foxo1, which control the expression of antioxidant genes.[5]

-

Suppression of Apoptosis: The compound demonstrated an ability to reduce the intensity of neuronal apoptosis, a key pathological feature of neurodegenerative disorders.[5][6]

-

Normalization of Chaperone Activity: HTHQ helped normalize the levels of heat shock proteins, which are critical for preventing protein aggregation, another hallmark of diseases like Parkinson's.[5]

Given that the core THQ structure is shared, it is a reasonable hypothesis that this compound could be investigated for similar neuroprotective activities, potentially acting through the modulation of oxidative stress and apoptotic pathways.

Part 3: Key Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the methodologies used to characterize these mechanisms are critical. The following are detailed protocols based on the approaches used to evaluate the 8-hydroxy-6-nitro-THQ analog.[3]

Protocol 1: Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol outlines the spectrophotometric measurement of MetAP activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against MetAP.

Materials:

-

Recombinant human MetAP2 or M. tuberculosis MetAP1a

-

Met-Pro-p-nitroanilide (substrate)

-

HEPES buffer (50 mM, pH 7.5) with 150 mM NaCl and 0.1 mM CoCl₂

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilution to each well. For control wells, add 2 µL of DMSO.

-

Add 178 µL of HEPES buffer containing the MetAP enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the substrate (Met-Pro-p-nitroanilide) to each well.

-

Immediately measure the absorbance at 405 nm continuously for 20 minutes using a spectrophotometer.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Workflow Diagram: MetAP Inhibition Assay

Caption: Workflow for determining IC₅₀ against MetAP.

Protocol 2: Cathepsin B Inhibition Assay

Objective: To measure the inhibitory effect of the compound on Cathepsin B activity.

Materials:

-

Human Cathepsin B

-

Assay buffer (100 mM sodium acetate, pH 5.5, with 1 mM EDTA and 2 mM DTT)

-

Substrate: Z-Arg-Arg-AMC

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 10 minutes.

-

Add 2 µL of serially diluted test compound or DMSO (control) to the wells of the microplate.

-

Add 178 µL of the activated Cathepsin B solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Start the reaction by adding 20 µL of the fluorogenic substrate Z-Arg-Arg-AMC.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

Calculate the reaction velocity from the linear portion of the fluorescence vs. time plot.

-

Determine the percentage of inhibition and calculate the IC₅₀ as described in the MetAP assay.

Proposed Signaling Pathway: Enzyme Inhibition

Caption: Postulated pathways following enzyme inhibition.

Part 4: Data Summary

The following table summarizes the biological activities identified for the structural analog 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, providing a reference for its potential therapeutic applications.

| Biological Target / Activity | Effect Observed | Potential Therapeutic Implication | Reference |

| Methionine Aminopeptidases (MetAPs) | Enzymatic Inhibition | Antibacterial, Anticancer | [2][3] |

| Cathepsin B | Enzymatic Inhibition | Anticancer (Anti-metastatic) | [2][3] |

| Divalent Metal Cations (e.g., Zn²⁺, Mg²⁺) | Chelation | Antibacterial, Biofilm Disruption | [3] |

| Bacterial Strains (E. coli, S. aureus) | Growth Inhibition | Treatment of Bacterial Infections | [2][3] |